PARP/PI3K-IN-1 PARP-1 Inhibition Potency (pIC50) Directly Compared to Clinical Standard Olaparib
PARP/PI3K-IN-1 demonstrates potent inhibition of PARP-1, the primary target of clinical PARP inhibitors. Its pIC50 of 8.22 (IC50 ≈ 6.0 nM) is within the same order of magnitude as the FDA-approved PARP inhibitor Olaparib, which has a reported IC50 of 5 nM for PARP-1 . This indicates that the dual-targeting design does not compromise its ability to engage the PARP-1 catalytic domain with high affinity.
| Evidence Dimension | Enzymatic inhibition of PARP-1 |
|---|---|
| Target Compound Data | pIC50 = 8.22 (IC50 ≈ 6.0 nM) |
| Comparator Or Baseline | Olaparib: IC50 = 5 nM for PARP-1 |
| Quantified Difference | Approximately 1.2-fold difference in IC50 |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This data confirms that PARP/PI3K-IN-1 achieves clinically relevant potency against PARP-1, validating its use as a dual-target probe without sacrificing core target engagement.
